molecular formula C36H52O2 B167687 Cholesterol trans-Cinnamate CAS No. 1990-11-0

Cholesterol trans-Cinnamate

Cat. No.: B167687
CAS No.: 1990-11-0
M. Wt: 516.8 g/mol
InChI Key: FESYLMLHRKCTFF-REFBUMDKSA-N
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Description

Cholesterol trans-Cinnamate is a compound formed by the esterification of cholesterol with trans-cinnamic acid. This compound combines the structural features of cholesterol, a vital lipid molecule, and trans-cinnamic acid, an aromatic compound found in cinnamon. This compound is known for its potential biological activities and applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesterol trans-Cinnamate can be synthesized through the esterification of cholesterol with trans-cinnamic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the reactants dissolved in an appropriate solvent, such as toluene or dichloromethane. The reaction mixture is heated for several hours until the esterification is complete. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous-flow microreactors to enhance the efficiency and yield of the reaction. These microreactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rates, resulting in a more efficient and scalable production process .

Chemical Reactions Analysis

Types of Reactions: Cholesterol trans-Cinnamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Cholesterol trans-Cinnamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Cholesterol trans-Cinnamate involves its interaction with cellular membranes and enzymes. The compound can modulate lipid metabolism by influencing the activity of enzymes involved in cholesterol synthesis and degradation. Additionally, it may exert its biological effects through antioxidant and anti-inflammatory pathways, reducing oxidative stress and inflammation in cells .

Comparison with Similar Compounds

Cholesterol trans-Cinnamate can be compared with other similar compounds, such as:

    Cholesteryl acetate: Another ester of cholesterol, but with acetic acid instead of cinnamic acid.

    Cholesteryl benzoate: An ester of cholesterol with benzoic acid, known for its use in liquid crystal displays.

    Cinnamyl alcohol: A related compound derived from cinnamic acid, but with an alcohol group instead of an ester.

Uniqueness: this compound is unique due to its combination of cholesterol and trans-cinnamic acid, which imparts distinct structural and functional properties. This uniqueness makes it valuable for various applications in research and industry .

Properties

CAS No.

1990-11-0

Molecular Formula

C36H52O2

Molecular Weight

516.8 g/mol

IUPAC Name

[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 3-phenylprop-2-enoate

InChI

InChI=1S/C36H52O2/c1-25(2)10-9-11-26(3)31-17-18-32-30-16-15-28-24-29(38-34(37)19-14-27-12-7-6-8-13-27)20-22-35(28,4)33(30)21-23-36(31,32)5/h6-8,12-15,19,25-26,29-33H,9-11,16-18,20-24H2,1-5H3/t26?,29?,30?,31?,32?,33?,35-,36+/m0/s1

InChI Key

FESYLMLHRKCTFF-REFBUMDKSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C

Isomeric SMILES

CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C)C

Key on ui other cas no.

1990-11-0

Origin of Product

United States

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